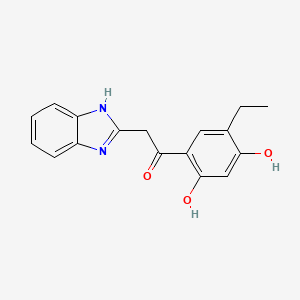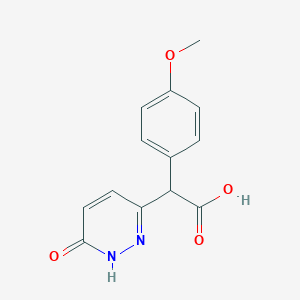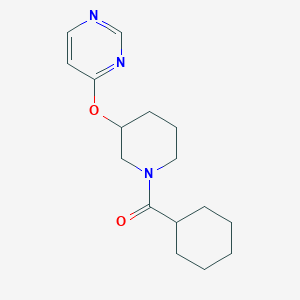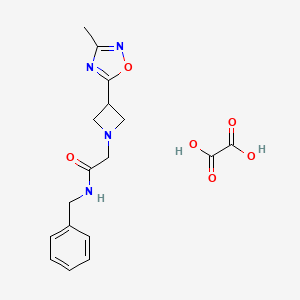![molecular formula C10H11N3O2 B2588499 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 1016683-39-8](/img/structure/B2588499.png)
3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1016683-39-8 . It has a molecular weight of 205.22 . The IUPAC name for this compound is 3-(2-aminobenzyl)-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for “3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione” is 1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Pathways and Derivatives Formation:
- 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione analogs have been synthesized through regio-controlled nucleophilic attacks, yielding products like 3-(2-thienyl)imidazolidine-2,4-dione and thieno[2,3-e][1,4]diazepine-2,5-dione analogs (Brouillette et al., 2009).
- Novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones have been synthesized starting from 3-phenyl-3-aminoquinoline-2,4-diones and isothiocyanates, providing access to various novel compounds (Klásek et al., 2010).
Crystal Structure and Molecular Interactions:
- The crystal structure of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, a derivative, reveals insights into its planarity and the interactions within its molecular structure, highlighting the significance of hydrogen bonding and molecular packing (Sethusankar et al., 2002).
Chemical Properties and Reactions:
- The compound has been involved in reactions leading to the synthesis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, showcasing unexpected structural outcomes and emphasizing the importance of such reactions for generating pharmaceutical intermediates (Aydin et al., 2013).
Microwave-Assisted Synthesis:
- Microwave-assisted synthesis methods have been utilized to create derivatives like 3-(thien-3-yl)imidazolidine-2,4-dione, demonstrating the efficiency of such methods in producing optically pure derivatives rapidly (Brouillette et al., 2007).
Antitumor Activity and Molecular Modeling
Antitumor Activity Evaluation:
- Certain derivatives have been designed, synthesized, and evaluated for their antitumor activity, indicating potential in targeting cancerous cells. The structure-activity correlation and molecular modeling studies provide a foundation for further optimization in medicinal chemistry (El-Sayed et al., 2018).
Molecular Structure and Pharmaceutical Applications:
- The study of the molecular structure of 3-amino-5-methyl-5-(4-pyridyl)hydantoin, a related compound, emphasizes the significance of hydrogen-bonded networks in the crystal structure, influencing pharmaceutical properties (Varbanov et al., 2009).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-[(2-aminophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBXGAGQCUTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2588417.png)
![methyl 2-(4-ethylanilino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588418.png)


![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2588422.png)
![2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2588424.png)

![N~1~-ethyl-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2588427.png)


![4-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ben zenesulfonamide](/img/structure/B2588433.png)

